molecular formula C12H14N4O3 B2584709 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1797622-17-3

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2584709
CAS RN: 1797622-17-3
M. Wt: 262.269
InChI Key: LELCEGZRFODPDM-UHFFFAOYSA-N
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Description

Furan-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carboxamide group (-CONH2). The specific compound you mentioned also appears to have a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms.


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds such as N-(4-bromophenyl)furan-2-carboxamide have been synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using a catalyst and a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of New Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives : A study detailed the reaction of specific compounds to afford derivatives such as pyrazole, isoxazole, pyrimidinethione, aminopyrimidine, pyranone, benzo[b]furan, and naphtho[1,2-b]furan. These compounds are investigated for their potential in various applications, including medicinal chemistry (Farag et al., 2011).

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines : Another study synthesized a range of heterocyclic compounds from visnagenone–ethylacetate or khellinone–ethylacetate with aminothiouracil. These compounds showed significant anti-inflammatory and analgesic activities, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Analgesic Activities

  • Anti-Inflammatory and Analgesic Activities : A study focused on synthesizing furochromone pyrimidine derivatives from 6-amino-2-thiouracil with visnagen or khellin, which exhibited promising analgesic and anti-inflammatory activities. This research indicates the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Abu‐Hashem & Youssef, 2011).

Fluorescent Compounds and Water Solubility

  • Synthesis of Highly Fluorescent and Water Soluble Perylene Bisimide : This study designed and synthesized a water-soluble N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide. The compound exhibited high fluorescence and solubility in water and other polar solvents, indicating its utility in applications requiring fluorescent markers or probes (Boobalan, Imran, & Nagarajan, 2012).

Mechanism of Action

Target of Action

Furan derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.

Mode of Action

This interaction could lead to various downstream effects, contributing to the compound’s overall biological activity .

Biochemical Pathways

Given the broad range of biological activities associated with furan derivatives , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities associated with furan derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.

properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELCEGZRFODPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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